![molecular formula C21H24O6 B14721315 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid CAS No. 7150-16-5](/img/structure/B14721315.png)
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is an organic compound with a complex structure that includes phenoxy and acetic acid functional groups. This compound is part of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid typically involves multiple steps. One common method starts with the nitration of nitrobenzene, followed by reduction to form the corresponding phenylenediamine. This intermediate is then oxidized under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.
Industry: It is used in the production of herbicides and other agricultural chemicals
Mechanism of Action
The mechanism of action of 2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may mimic natural auxins, leading to uncontrolled growth in plants. This property makes it useful as a herbicide. The compound’s interaction with cellular pathways can also be studied to understand its effects on different organisms .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid is unique due to its specific structure, which includes a carboxymethyl group and a pentoxy linker. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other phenoxyacetic acid derivatives may not be suitable for .
Properties
CAS No. |
7150-16-5 |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[4-[5-[4-(carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid |
InChI |
InChI=1S/C21H24O6/c22-20(23)14-16-4-8-18(9-5-16)26-12-2-1-3-13-27-19-10-6-17(7-11-19)15-21(24)25/h4-11H,1-3,12-15H2,(H,22,23)(H,24,25) |
InChI Key |
MTLHLUGTAHWVIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OCCCCCOC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


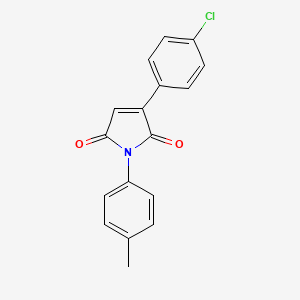
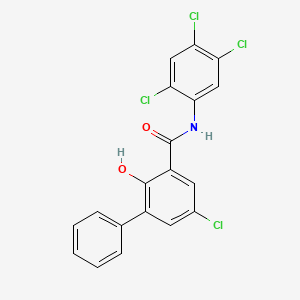
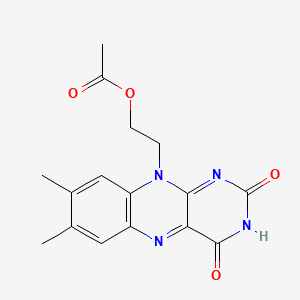

![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
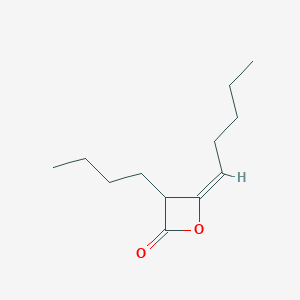
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)

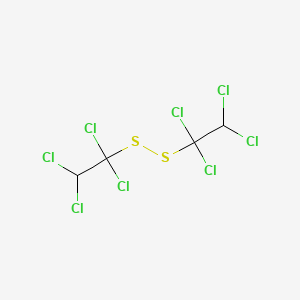
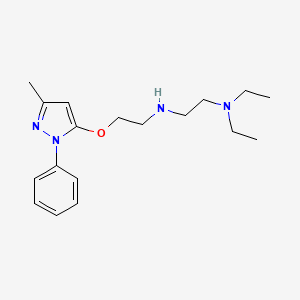
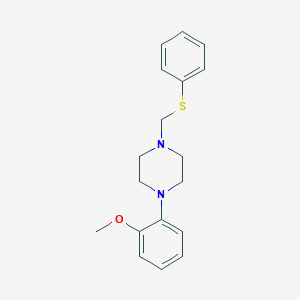
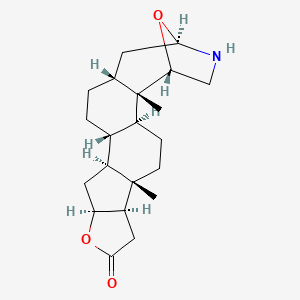
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
